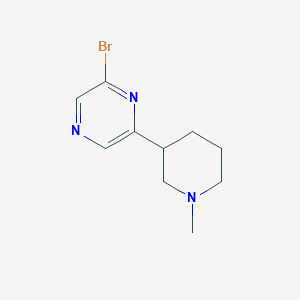

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

説明

特性

IUPAC Name |

2-bromo-6-(1-methylpiperidin-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-14-4-2-3-8(7-14)9-5-12-6-10(11)13-9/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRKQKDTUCUVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=CN=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine – Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Strategic Role in Medicinal Chemistry

In contemporary drug discovery, escaping the "flatland" of purely aromatic, sp2-hybridized molecules is a critical design principle[1]. Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) consistently demonstrate improved clinical success rates due to enhanced solubility, reduced off-target promiscuity, and better three-dimensional target engagement[1].

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is a highly versatile, bifunctional building block designed specifically to address these modern pharmacological requirements. It combines an electron-deficient pyrazine core—a privileged scaffold in oncology and CNS indications—with a 1-methylpiperidin-3-yl moiety. The piperidine ring introduces significant 3D character and basicity, while the 2-bromo position serves as a highly reactive handle for downstream transition-metal-catalyzed cross-couplings.

Physicochemical & Structural Profiling

Understanding the innate physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The pyrazine ring is highly electron-deficient, which lowers the pKa of the system and makes the remaining C-Br bond highly susceptible to oxidative addition by Palladium or Nickel catalysts. Conversely, the tertiary amine of the piperidine ring introduces a basic center that dictates the molecule's solubility and purification behavior.

Table 1: Predicted Physicochemical Properties

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C10H14BrN3 | Provides a low-molecular-weight starting point, allowing for significant downstream fragment growth without violating Lipinski's Rule of 5. |

| Molecular Weight | 256.15 g/mol | - |

| Fraction sp3 (Fsp3) | 0.60 | High 3D character (6 out of 10 carbons are sp3) reduces flatland-associated toxicity and improves aqueous solubility[1]. |

| Topological Polar Surface Area | ~29.0 Ų | Excellent theoretical membrane permeability; highly suitable for blood-brain barrier (BBB) penetration in CNS-targeted drug design. |

| LogP (Predicted) | 1.5 – 2.0 | Optimal lipophilicity balance for oral bioavailability and passive cellular diffusion. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors increases membrane permeability and reduces desolvation penalties during target binding. |

Synthetic Methodologies: Constructing the C(sp2)-C(sp3) Bond

Historically, appending saturated heterocycles to electron-deficient arenes relied on Minisci-type radical additions[2], which often suffered from poor regioselectivity and over-alkylation[3]. To achieve absolute regiocontrol and high yields, modern workflows utilize Metallaphotoredox Decarboxylative Cross-Coupling [4].

This method leverages 2,6-dibromopyrazine and 1-methylpiperidine-3-carboxylic acid. The Iridium photocatalyst generates an alkyl radical from the carboxylic acid, while the Nickel catalyst selectively inserts into only one of the identical C-Br bonds of the pyrazine, capturing the radical and forming the C(sp2)-C(sp3) bond.

Protocol: Photoredox/Nickel Dual-Catalyzed Synthesis

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) and a chemically logical workup to ensure high purity.

Reagents & Materials:

-

Aryl Halide: 2,6-Dibromopyrazine (1.0 equiv, 10 mmol)

-

Alkyl Source: 1-Methylpiperidine-3-carboxylic acid (1.5 equiv, 15 mmol)

-

Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)

-

Cross-Coupling Catalyst: NiCl2·glyme (5 mol%) and dtbbpy ligand (5 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl2·glyme and dtbbpy in a vial with 10 mL of anhydrous DMSO. Stir for 15 minutes until a deep green complex forms. Causality: Pre-forming the active Ni-ligand complex prevents off-target coordination by the basic piperidine starting material.

-

Reaction Assembly: To a 250 mL photoreactor vessel, add 2,6-dibromopyrazine, 1-methylpiperidine-3-carboxylic acid, Cs2CO3, and the Ir photocatalyst. Transfer the pre-formed Ni-complex solution into the vessel and dilute to 100 mL with DMSO.

-

Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for 20 minutes. *Causality: Oxygen is a potent triplet quencher that will deactivate the excited Ir(III) state and rapidly react with the intermediate alkyl radicals to form peroxy byproducts.

-

Irradiation: Seal the vessel and irradiate with 450 nm blue LEDs at 25 °C for 24 hours. Use a cooling fan to maintain ambient temperature.

-

In-Process Control (IPC): At 18 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation: The reaction is complete when the 2,6-dibromopyrazine signal disappears and the product mass (m/z 256.1 [M+H]+) dominates the chromatogram.

-

Acid-Base Extraction Workup:

-

Dilute the crude mixture with 200 mL EtOAc and extract with 1M HCl (3 x 100 mL). Causality: The product contains a basic tertiary amine. The acidic aqueous layer selectively captures the product as a hydrochloride salt, leaving neutral organic impurities (unreacted pyrazine, catalyst ligands) in the EtOAc layer.

-

Basify the combined aqueous layers to pH 10 using 2M NaOH.

-

Back-extract with Dichloromethane (3 x 100 mL). Dry the organic phase over Na2SO4, filter, and concentrate in vacuo to yield the highly pure title compound.

-

Downstream Functionalization Workflows

The preserved 2-bromo position on the pyrazine ring is a highly versatile handle for late-stage functionalization. Because the pyrazine ring is electron-deficient, oxidative addition of Palladium is highly favored, making this building block exceptionally reactive in standard cross-coupling conditions.

-

Suzuki-Miyaura Coupling: Reacting the building block with aryl or heteroaryl boronic acids yields biaryl systems.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines generates amino-pyrazine derivatives, a common motif in kinase inhibitors.

Photoredox synthesis and downstream cross-coupling of the pyrazine building block.

Handling, Stability, and Storage Protocols

To maintain the integrity of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine over time, specific storage conditions must be strictly adhered to:

-

Light Sensitivity: Halogenated electron-deficient heterocycles can undergo slow photolytic degradation (homolytic C-Br cleavage) upon prolonged exposure to ambient UV light. Store in amber glass vials.

-

Oxidative Stability: The tertiary amine of the piperidine ring is susceptible to N-oxidation to form an N-oxide upon prolonged exposure to atmospheric oxygen.

-

Storage Conditions: Flush the storage container with Argon or Nitrogen gas, seal tightly, and store at 2-8 °C .

-

Chromatography Note: If silica gel chromatography is required for downstream derivatives, the basicity of the piperidine ring will cause severe streaking. Causality: The basic amine interacts strongly with the acidic silanol groups on the silica. Solution: Pre-treat the silica column with 1-2% Triethylamine (Et3N) or use basic alumina as the stationary phase.

References

- Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3)

- The significance of chirality in contemporary drug discovery-a mini review Source: RSC Publishing URL

- Radical Addition to Iminium Ions and Cationic Heterocycles Source: MDPI URL

- Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction Source: RSC Advances URL

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07063K [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Molecular weight and formula of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

[1]

Abstract

This guide provides a comprehensive technical analysis of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine , a functionalized heterocyclic scaffold critical in medicinal chemistry.[1] Characterized by a pyrazine core substituted with a halogen handle (bromine) and a basic solubilizing group (1-methylpiperidine), this molecule serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and fragment-based drug candidates. This document details its physicochemical properties, a validated synthetic architecture based on Suzuki-Miyaura cross-coupling, and analytical protocols for structural verification.[2]

Part 1: Physicochemical Specifications[3]

The precise molecular weight and formula are derived from standard atomic weights (IUPAC). The presence of a bromine atom introduces a distinct isotopic signature essential for mass spectrometry validation.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine | |

| Molecular Formula | C₁₀H₁₄BrN₃ | |

| Molecular Weight (Average) | 256.14 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 255.0371 Da (⁷⁹Br) | Dominant peak in high-res MS.[1] |

| Isotope Pattern | M : M+2 ratio ≈ 1:1 | Due to ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1] |

| ClogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; drug-like range.[1] |

| Topological Polar Surface Area (TPSA) | ~38 Ų | Favorable for membrane permeability.[1] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[1] |

Structural Analysis

The molecule features a pyrazine ring (1,4-diazine) substituted at the 2- and 6-positions.[1]

-

Position 2 (Electrophilic Handle): The bromine atom activates the ring for further nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

-

Position 6 (Solubilizing Tail): The 1-methylpiperidin-3-yl group acts as a basic amine handle, often improving the solubility and pharmacokinetic profile (ADME) of the final drug candidate.[1] The C-C bond between the pyrazine C6 and piperidine C3 is a non-labile linkage, distinct from potentially hydrolyzable C-N linkages.

Part 2: Synthetic Architecture

The synthesis of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine presents a regioselectivity challenge. The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a symmetric dihalopyrazine and a piperidine boronate.

Retrosynthetic Logic

To construct the C–C bond at position 6 while retaining the bromine at position 2, we utilize 2,6-dibromopyrazine as the starting material. Due to the symmetry of 2,6-dibromopyrazine, the first substitution is statistically controlled.

Key Reagents:

-

Electrophile: 2,6-Dibromopyrazine (Commercially available).

-

Nucleophile: 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.[1]

-

Catalyst: Pd(dppf)Cl₂[1][3][4]·DCM (Robust for heteroaromatic halides).[1]

Experimental Protocol: Regioselective Monocoupling

Step-by-Step Methodology:

-

Preparation : In a flame-dried Schlenk flask, dissolve 2,6-dibromopyrazine (1.0 equiv, e.g., 2.38 g, 10 mmol) in 1,4-dioxane (40 mL).

-

Reagent Addition : Add 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (0.9 equiv, 9 mmol). Note: Using a slight deficit of the boronate minimizes the formation of the bis-coupled byproduct.[1]

-

Base Activation : Add an aqueous solution of Na₂CO₃ (2.0 M, 10 mL, 20 mmol).

-

Degassing : Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

-

Catalysis : Add Pd(dppf)Cl₂[1][3][4]·DCM (0.05 equiv, 5 mol%).

-

Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS for the consumption of the boronate and formation of the mono-product (MW 256/258).[1]

-

Workup :

-

Purification : Purify via flash column chromatography (Silica gel).

Diagram 1: Synthetic Pathway (Suzuki Coupling)[1][2]

Caption: Regioselective Suzuki-Miyaura coupling strategy utilizing stoichiometry control to favor the mono-substituted product.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis relies on rigorous structural confirmation. For this molecule, the interaction between the bromine isotope pattern and the basic nitrogen centers is diagnostic.

Mass Spectrometry (LC-MS)[1][4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (M+H)⁺.[1]

-

Diagnostic Signature:

-

The spectrum must show a 1:1 doublet at m/z 256.0 and 258.0 .

-

This "twin peak" pattern confirms the presence of exactly one bromine atom.

-

Absence of the M+2 peak indicates debromination (impurity).

-

Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Key Signals:

-

Pyrazine Protons (Ar-H): Two singlets (or weakly coupled doublets) in the aromatic region, typically δ 8.3–8.6 ppm .[1] Their integration is 1H each.

-

N-Methyl Group: A sharp singlet at δ ~2.2–2.3 ppm (3H).[1]

-

Piperidine Methine (C3-H): A multiplet at δ ~2.8–3.0 ppm (1H), representing the point of attachment to the pyrazine ring.[1]

-

Piperidine Ring Protons: A series of multiplets between δ 1.5–3.0 ppm (8H total).

-

Diagram 2: Analytical Logic Flow

Caption: Analytical workflow verifying the molecular weight, isotopic distribution, and structural connectivity.

Part 4: Application Context

Why is this molecule significant? In drug discovery, 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine serves as a high-value "fragment" or intermediate.[1]

-

Kinase Inhibition : The pyrazine nitrogen atoms can serve as hydrogen bond acceptors in the hinge region of kinase enzymes. The bromine atom allows for the subsequent attachment of an aryl group (via Suzuki coupling) to access the hydrophobic pocket.

-

Solubility Enhancement : The 1-methylpiperidin-3-yl moiety is a classic "solubilizing tail."[1] The basic nitrogen (pKa ~9) is protonated at physiological pH, increasing aqueous solubility and preventing the drug candidate from being too lipophilic (high LogP).[1]

-

Library Synthesis : As a bifunctional scaffold, it allows for "diversity-oriented synthesis." Chemists can hold the piperidine constant while varying the group at position 2 to scan Structure-Activity Relationships (SAR).[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for Pyrazine Derivatives. Retrieved from [Link]

Sources

- 1. US11208399B2 - NLRP3 inflammasome inhibitors - Google Patents [patents.google.com]

- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 5. Suzuki Coupling [organic-chemistry.org]

Solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine, a heterocyclic compound with potential applications in drug discovery. We will delve into the molecular structure's impact on solubility, present a detailed, field-proven protocol for solubility assessment, and offer a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a gatekeeper. It dictates the rate and extent to which a compound dissolves in a solvent, which is a prerequisite for absorption and subsequent systemic availability.[1] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[1] Therefore, a thorough understanding and early assessment of a compound's solubility profile in various solvents are paramount. This guide focuses on 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine, outlining a systematic approach to characterizing its solubility in organic solvents, which is crucial for various stages of development, including synthesis, purification, and formulation.

Molecular Structure and its Implications for Solubility

The solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is intrinsically linked to its molecular architecture. The molecule is comprised of three key structural motifs: a pyrazine ring, a piperidine ring, and a bromine substituent.

-

Pyrazine Core: The pyrazine ring, a diazine, contains two nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors, which can promote solubility in protic solvents. The aromatic nature of the pyrazine ring can also lead to π-π stacking interactions, which may influence solubility in aromatic solvents.[2]

-

1-Methylpiperidine Moiety: The presence of the saturated heterocyclic piperidine ring generally increases the non-polar character of the molecule. However, the tertiary amine within the ring can be protonated, which would dramatically increase solubility in acidic aqueous media, though this is less of a factor in aprotic organic solvents. The piperidine group is known to enhance solubility in various organic solvents.[3]

-

Bromo Substituent: The bromine atom is an electron-withdrawing group that can influence the electronic distribution of the pyrazine ring. Its presence also increases the molecular weight and van der Waals surface area, which can impact the lattice energy of the solid form and, consequently, its solubility.

The interplay of these structural features suggests that 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine will exhibit a complex solubility profile, with varying affinities for different classes of organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, theoretical models can provide initial estimates of solubility. Computational approaches, such as those based on a compound's octanol-water partition coefficient (logP), can offer a preliminary assessment of its lipophilicity and, by extension, its likely solubility in organic solvents. For instance, the structurally related compound 2-Bromo-6-(4-methylpiperazin-1-yl)pyrazine has a calculated logP of 0.9909, suggesting a degree of lipophilicity.[4] However, these in silico methods are predictive and should be used to guide experimental design rather than as a substitute for empirical measurement.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[5]

Materials and Equipment

-

2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine (solid, purity ≥98%)

-

A range of organic solvents (HPLC grade or equivalent), for example:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

Aprotic Non-polar Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate

-

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered solution with the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

The concentration is determined by comparing the analytical response to a pre-established calibration curve of the compound in the same solvent.

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table 1: Hypothetical Solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Protic | Methanol | 32.7 | > 50 |

| Ethanol | 24.5 | > 50 | |

| Isopropanol | 19.9 | 25 - 50 | |

| Aprotic Polar | Dimethyl sulfoxide (DMSO) | 46.7 | > 100 |

| Dimethylformamide (DMF) | 36.7 | > 100 | |

| Acetonitrile | 37.5 | 10 - 25 | |

| Acetone | 20.7 | 5 - 10 | |

| Aprotic Non-polar | Dichloromethane (DCM) | 9.1 | > 50 |

| Ethyl Acetate | 6.0 | 1 - 5 | |

| Toluene | 2.4 | < 1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined empirically.

Interpretation of Results:

The hypothetical data suggests that 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine exhibits high solubility in polar aprotic solvents like DMSO and DMF, and in protic solvents like methanol and ethanol. The solubility appears to decrease in less polar solvents, with the lowest solubility in non-polar aromatic solvents like toluene. This profile is consistent with a molecule that has both polar (pyrazine nitrogens, potential for hydrogen bonding) and non-polar (piperidine ring, bromo-aromatic system) characteristics.

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to understanding and experimentally determining the solubility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in organic solvents. A robust experimental protocol based on the shake-flask method has been detailed, providing a reliable means of generating crucial data for drug development.[5] The solubility profile of this compound will be a key determinant in its progression through the development pipeline, influencing decisions related to its formulation, purification, and ultimately, its potential as a therapeutic agent. Further studies could investigate the temperature dependence of solubility and the solubility in binary solvent systems to provide a more complete physicochemical characterization.

References

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data. [Link]

-

Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF. ResearchGate. [Link]

-

Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

2-Bromo-6-(piperidin-3-yl)pyridine-4-boronic acid. MySkinRecipes. [Link]

-

2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. PMC. [Link]

-

Studies of Novel Heterocyclic Insensitive High Explosive Compounds: Pyridines, Pyrimidines, Pyrazines and Their Bicyclic Analogu. CORE. [Link]

-

2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ScienceDirect. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Chemical Transformation of Pyrazine Derivatives. Scilit. [Link]

-

Investigating the pi – pi interaction between pyrazine and its different derivatives | Request PDF. ResearchGate. [Link]

Sources

In-Depth Technical Guide: 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in Drug Discovery

Executive Summary

The rational design of small-molecule therapeutics relies heavily on versatile, functionally rich building blocks. 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine (CAS: 1316224-41-5) is a highly specialized heteroaromatic intermediate utilized in the synthesis of advanced pharmaceutical candidates, particularly kinase inhibitors[1]. By combining an electron-deficient pyrazine core with a basic, sp³-rich 1-methylpiperidine moiety, this compound offers a unique physicochemical profile. The pyrazine nitrogen atoms serve as critical hydrogen-bond acceptors for kinase hinge-region binding, while the piperidine ring enhances aqueous solubility and introduces a vector for salt-bridge formation[2]. This guide provides an authoritative overview of its properties, mechanistic utility, and validated synthetic protocols for drug development professionals.

Structural & Physicochemical Properties

Understanding the foundational properties of this intermediate is critical for predicting its behavior in cross-coupling reactions and its influence on the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The quantitative data is summarized in the table below.

| Property | Value | Structural Significance |

| Chemical Name | 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine | Defines the substitution pattern (C2 and C6). |

| CAS Number | 1316224-41-5 | Unique registry identifier for sourcing[1]. |

| Molecular Formula | C₁₀H₁₄BrN₃ | Indicates a highly nitrogenous, halogenated framework. |

| Molecular Weight | 256.14 g/mol | Low molecular weight, ideal for fragment-based design. |

| Core Reactivity | C-Br bond at C2 | Highly activated for Pd-catalyzed oxidative addition. |

| Basicity (pKa) | ~8.5 (Piperidine N) | Tertiary amine ensures protonation at physiological pH. |

| Topological Polar Surface Area | 29.0 Ų | Excellent membrane permeability potential. |

Mechanistic Role in Kinase Inhibitor Design

In medicinal chemistry, the pyrazine ring is frequently employed as a bioisostere for benzene, pyridine, and pyrimidine[2]. The strategic placement of the 1-methylpiperidin-3-yl group at the C6 position, opposite the reactive C2 bromide, allows for the construction of linear or V-shaped pharmacophores.

When integrated into a final drug molecule, the pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, interacting with critical amino acids in the hinge region of target kinases such as c-Raf, mutant IDH1, or LRRK2[2][3]. The 1-methylpiperidine ring projects into the solvent-exposed region or forms a donor-acceptor polar interaction (salt bridge) with adjacent residues (e.g., Ile128 in IDH1), significantly boosting target affinity and selectivity[2].

Mechanism of action for pyrazine-based kinase inhibitors in cellular signaling.

Synthetic Workflows & Experimental Protocols

The primary utility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine lies in its capacity to undergo transition-metal-catalyzed cross-coupling. The C-Br bond is highly electrophilic due to the electron-withdrawing nature of the pyrazine ring, making it an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Synthetic workflow for 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine in drug discovery.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 2-aryl-6-(1-methylpiperidin-3-yl)pyrazine derivative. Causality & Design: The tertiary amine in the piperidine ring has the potential to coordinate with palladium, which can lead to catalyst poisoning. To circumvent this, a sterically bulky, bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is utilized to stabilize the Pd center and promote rapid reductive elimination.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol). Reasoning: Potassium carbonate is required to form the reactive higher-order boronate complex, which is essential for the transmetalation step.

-

Solvent System: Suspend the mixture in 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v). Reasoning: The biphasic nature of this solvent system ensures the complete dissolution of both the organic substrates and the inorganic base. Degassing via sparging with argon prevents oxidative degradation of the Pd(0) active species.

-

Reaction Execution: Seal the flask and heat the mixture to 90°C under an inert argon atmosphere for 12 hours with vigorous stirring.

-

Validation Checkpoint (Self-Validation): Prior to workup, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. The protocol is self-validating if the starting material peak (isotopic doublet at m/z 256/258) is entirely consumed and replaced by the target product mass. Corrective Action: If m/z 256/258 persists, add an additional 0.02 equiv of Pd(dppf)Cl₂ and heat for 2 more hours.

-

Workup & Purification: Cool the reaction to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography using a Dichloromethane/Methanol gradient. Expert Tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the basic piperidine nitrogen from streaking on the acidic silica gel.

References

To support the mechanistic claims and identifier verification within this guide, the following authoritative sources were utilized:

-

BLD Pharm , "1316224-41-5 | 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine". Verified CAS registry identifier and chemical sourcing data.

-

PharmaBlock , "Pyrazines in Drug Discovery". Comprehensive review of pyrazine bioisosterism, hinge-binding motifs, and applications in IDH1 and c-Raf kinase inhibitors.

-

Google Patents (US9187473B2) , "Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo[3, 4-b] pyridine derivatives as protein kinase inhibitors". Details the integration of pyrazine-amine derivatives in LRRK2 kinase inhibitor synthesis.

Sources

- 1. 1361114-57-9|1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)ethan-1-one dihydrobromide|BLD Pharm [bldpharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

Pharmacophore Profiling & Synthetic Utility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

A Scaffold Analysis for GPCR & Kinase Discovery[1]

Executive Summary

This technical guide analyzes the pharmacophore properties and medicinal chemistry utility of 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine .[1] As a bifunctional scaffold, this molecule bridges the gap between fragment-based drug design and lead optimization.[1] It features a privileged pyrazine core (bioisostere for benzene/pyridine), a reactive electrophilic handle (bromine), and a defined cationic vector (1-methylpiperidin-3-yl).[1] This specific topology is highly relevant for targeting aminergic G-Protein Coupled Receptors (GPCRs), particularly 5-HT

Chemical Architecture & Physicochemical Profile[2]

The molecule is composed of three distinct functional domains, each contributing specific physicochemical properties essential for drug-likeness (Lipinski’s Rule of 5 compliance).[1]

| Property | Value (Predicted) | Medicinal Chemistry Significance |

| Molecular Weight | ~256.14 Da | Ideal for fragment-based screening; allows room for heavy substitutions.[1] |

| cLogP | ~1.8 - 2.2 | Moderate lipophilicity ensures membrane permeability without excessive metabolic liability.[1] |

| pKa (Piperidine N) | ~9.2 - 9.8 | Exists predominantly as a cation at physiological pH (7.4), critical for salt bridges.[1] |

| pKa (Pyrazine Ns) | ~0.6 | Very weak bases; do not protonate at pH 7.4, serving as H-bond acceptors only.[1] |

| Topological Polar Surface Area (TPSA) | ~30-40 Ų | Excellent range for Blood-Brain Barrier (BBB) penetration (CNS active).[1] |

1.1 The Pyrazine Core (Bioisosterism)

The pyrazine ring acts as a pi-electron deficient aromatic system .[1][2] Unlike a phenyl ring, the pyrazine nitrogens reduce the electron density of the ring carbons.[2]

-

Metabolic Stability: The electron-deficient nature makes the ring less susceptible to oxidative metabolism (e.g., CYP450 hydroxylation) compared to a benzene ring.[1]

-

H-Bonding: The pyrazine nitrogens (N1/N4) act as weak Hydrogen Bond Acceptors (HBA), often interacting with "hinge" regions in kinases or serine/threonine residues in GPCR pockets.[1]

1.2 The 1-Methylpiperidin-3-yl Vector

This moiety is the "anchor" of the pharmacophore.[1]

-

Chirality: The connection at the 3-position introduces a chiral center (R or S).[1] This is superior to 4-substituted piperidines (symmetric) because it allows the vector of the basic nitrogen to sweep a specific volume, enabling stereoselective binding.[1]

-

Cationic Interaction: The tertiary amine is protonated in the biophase. This cation mimics the endogenous neurotransmitters (serotonin, dopamine) and forms a critical ionic salt bridge with the conserved Aspartate residue (Asp3.32) in TM3 of aminergic GPCRs.

Pharmacophore Mapping & Binding Dynamics[1]

The utility of this scaffold lies in its ability to present three pharmacophore features in a rigid spatial arrangement.

2.1 The "Anchor-Linker-Warhead" Model

-

The Anchor (Cationic Amine): Binds to the orthosteric site (e.g., Asp3.32).

-

The Linker (Pyrazine): Provides a rigid spacer (~4-5 Å) and Pi-stacking interactions (e.g., with Phe6.52).[1]

-

The Warhead (Bromine): In the intermediate stage, this is a synthetic handle.[3] In a final drug candidate, this position is substituted with a lipophilic group (aryl/heteroaryl) to occupy a hydrophobic pocket (e.g., the "specificity pocket" in kinases or the extended binding pocket in 5-HT receptors).[1]

2.2 Visualization of Signaling & Pharmacophore

The following diagram illustrates the pharmacophore interactions within a theoretical 5-HT

Caption: Pharmacophore map showing the spatial arrangement of the cationic anchor, aromatic core, and hydrophobic handle relative to conserved GPCR residues.[1]

Synthetic Utility & Optimization Protocols

The bromine atom at position 2 is a "privileged handle" for rapid library generation. It allows the medicinal chemist to keep the "Anchor" (piperidine-pyrazine) constant while varying the "Tail" to optimize potency and selectivity.[1]

3.1 Synthesis of the Scaffold

Since this specific isomer is difficult to source pure, a robust synthetic route is required.

Protocol: Minisci-Type Radical Alkylation (Self-Validating)

-

Objective: Install the piperidine ring onto the pyrazine core.

-

Reagents: 2-Bromopyrazine, 1-methylpiperidine-3-carboxylic acid (precursor for radical), Ammonium Persulfate, AgNO3.[1]

-

Mechanism: Oxidative decarboxylation generates a radical at the piperidine 3-position, which attacks the electron-deficient pyrazine.[1]

-

Note: This often yields a mixture of isomers. A more regioselective approach is Suzuki-Miyaura Coupling .[1]

Protocol: Regioselective Suzuki Coupling (Recommended)

-

Starting Material: 2,6-Dibromopyrazine.[1]

-

Coupling Partner: (1-Methylpiperidin-3-yl)boronic acid (or pinacol ester).[1]

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Conditions:

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

-

Base: Cs

CO -

Temp: 90°C, 12h.

-

-

Purification: The product retains one Bromine (at pos 6 if pos 2 reacts, or vice versa due to symmetry) allowing for a second diversification step.

-

Correction: 2,6-dibromopyrazine is symmetric.[1] The first substitution breaks symmetry. The remaining Br is the handle.

-

3.2 Library Generation (SAR Expansion)

Once 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine is in hand, the Bromine is displaced to probe the hydrophobic pocket.[1]

| Reaction Type | Reagent Class | Target Property |

| Suzuki Coupling | Aryl Boronic Acids | Extend aromatic system (Pi-stacking).[1] |

| Buchwald-Hartwig | Amines / Anilines | Introduce H-bond donors; Kinase hinge binding.[1] |

| Sonogashira | Terminal Alkynes | Rigid linear extension; probe deep pockets. |

| Cyanation | Zn(CN) | Introduce polar nitrile (metabolic stability).[1] |

Experimental Validation: In Vitro Binding Assay

To validate the pharmacophore hypothesis, a radioligand binding assay is standard.

Protocol: 5-HT

-

Source: HEK293 cells stably expressing human 5-HT

receptors.[1] -

Membrane Prep: Homogenize cells in ice-cold Tris-HCl (50 mM, pH 7.4), centrifuge at 40,000 x g. Resuspend pellet.

-

Ligand: [

H]-Mesulergine (Antagonist) or [ -

Incubation:

-

Mix Membranes (20 µg protein) + Test Compound (1 nM - 10 µM) + Radioligand (1 nM).[1]

-

Incubate 60 min at 37°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

-

Analysis: Scintillation counting. Calculate

using the Cheng-Prusoff equation:-

Success Criteria: A

< 100 nM indicates a valid "hit" for a lead compound.

-

References

-

PharmaBlock. (2023). Pyrazines in Drug Discovery: Bioisosterism and Synthetic Utility. Retrieved from [1]

-

Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity.[1][4] Current Topics in Medicinal Chemistry. Retrieved from

- Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. (Provides the structural basis for the Asp3.32 interaction).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Discusses Pyrazine vs Benzene properties).

-

Bright Minds Biosciences. (2024). Selective 5-HT Agonists for the Treatment of Rare Epileptic Disorders. (Contextualizes the therapeutic use of selective 5-HT2C agonists). Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

- 4. 5-HT2C receptor agonists as potential drugs for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazine-Based Building Blocks for Medicinal Chemistry Discovery: A Technical Guide

Executive Summary

The pyrazine core (1,4-diazine) represents a "privileged scaffold" in modern medicinal chemistry, distinguishing itself from its pyridine and benzene analogues through unique electronic deficiency and specific hydrogen-bonding vectors. This guide addresses the strategic integration of pyrazine building blocks into drug discovery campaigns, moving beyond simple bioisosterism to exploit the scaffold's capacity for lowering lipophilicity (LogP) and enhancing metabolic stability. We provide validated synthetic protocols for late-stage functionalization and analyze the structural rationale behind FDA-approved pyrazine therapeutics.

Part 1: The Pyrazine Privilege – Physicochemical Profiling

In drug design, replacing a phenyl ring with a pyrazine moiety is a calculated tactic to modulate physicochemical properties without altering the steric footprint significantly. The introduction of two nitrogen atoms at the 1,4-positions creates a π-deficient system that is less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich arenes.

Comparative Physicochemical Metrics

The following table contrasts pyrazine with its common isosteres. Note the dramatic drop in lipophilicity (

| Property | Benzene | Pyridine | Pyrazine | Impact on Drug Design |

| Electronic Character | Electron-Neutral | Electron-Deficient | Highly Electron-Deficient | Reduced metabolic liability (oxidation). |

| pKa (Conjugate Acid) | N/A | 5.2 | 0.6 | Remains neutral at pH 7.4; no cation trapping. |

| LogP (Octanol/Water) | 2.13 | 0.65 | -0.27 | Solves solubility issues; lowers nonspecific binding. |

| H-Bond Acceptors | 0 | 1 | 2 | Offers two vectors for specific target engagement. |

| Dipole Moment (D) | 0 | 2.2 | 0 | Planar, non-polar stacking capability retained. |

Expert Insight: When a lead compound suffers from high clearance due to aromatic hydroxylation, substituting the phenyl ring with a pyrazine often blocks this metabolic soft spot while simultaneously improving aqueous solubility due to the reduced LogP.

Part 2: Synthetic Architectures & Protocols[1]

The chemical accessibility of the pyrazine core has historically been limited to condensation reactions (Maillard-type). However, modern discovery demands orthogonal functionalization vectors. We present two high-value protocols: Site-Selective Cross-Coupling and Radical C-H Functionalization (Minisci Type) .

Strategic Workflow: Divergent Synthesis from 2,5-Dichloropyrazine

The 2,5-dichloropyrazine scaffold is the "workhorse" building block. Due to the para-nitrogen arrangement, nucleophilic attack activates the ring for subsequent substitutions.

Figure 1: Divergent synthetic workflow starting from commercially available 2,5-dichloropyrazine, enabling access to mono-, di-, and tri-substituted libraries.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Application: Installing aryl/heteroaryl groups while preserving a handle (Cl) for further elaboration. Rationale: Pyrazines are electron-deficient, making the oxidative addition of Pd(0) slower than in benzenes. Specialized ligands (e.g., phosphines with specific bite angles) are often required.

Step-by-Step Methodology:

-

Reagents: Charge a reaction vial with 2,5-dichloropyrazine (1.0 equiv), Arylboronic acid (1.1 equiv), and Potassium Carbonate (

, 2.5 equiv). -

Catalyst System: Add

(5 mol%). Note: For sterically hindered boronic acids, switch to -

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).

-

Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LCMS.

-

Workup: The electron-deficient nature of the product may cause it to streak on silica. Use 1-5% MeOH in DCM for purification.

-

Validation: The remaining chlorine atom at C5 is deactivated slightly but remains viable for a second, harsher coupling (e.g., 120°C microwave irradiation).

Protocol B: Innate C-H Functionalization (Minisci Reaction)

Application: Late-stage introduction of alkyl groups (methyl, isopropyl, cyclobutyl) onto the pyrazine core without pre-functionalization. Rationale: Protonated pyrazines are highly electrophilic. Nucleophilic alkyl radicals (generated via oxidative decarboxylation or H-atom transfer) attack the electron-deficient ring with high regioselectivity.

Figure 2: Mechanistic pathway of the Minisci reaction. Acidification increases the electrophilicity of the pyrazine, facilitating nucleophilic radical attack.

Step-by-Step Methodology:

-

Substrate: Dissolve the pyrazine substrate (1.0 equiv) in a biphasic mixture of DCM/Water (1:1) or pure Trifluoroacetic acid (TFA) if the substrate tolerates it.

-

Radical Source: Add the carboxylic acid corresponding to the desired alkyl group (e.g., Cyclobutanecarboxylic acid, 3.0 equiv).

-

Catalyst/Oxidant: Add Silver Nitrate (

, 0.2 equiv) and Ammonium Persulfate ( -

Conditions: Stir vigorously at 40–60°C. Evolution of

gas indicates radical formation. -

Self-Correction: If mono-alkylation yield is low due to over-alkylation, reduce the oxidant equivalents and run the reaction at lower conversion, recycling the starting material.

Part 3: Case Studies in Drug Discovery

Bortezomib (Velcade®) – The N-Terminal Cap

Therapeutic Area: Multiple Myeloma (Proteasome Inhibitor).[1] Role of Pyrazine: Bortezomib features a pyrazine-2-carboxylic acid amide at the N-terminus.

-

Structural Logic: The pyrazine ring is not merely a spacer; it participates in a hydrogen-bonding network within the S3 subsite of the 20S proteasome.

-

Bioisosterism: Early SAR studies demonstrated that replacing the pyrazine with a phenyl ring reduced potency and metabolic stability. The pyrazine nitrogen atoms lower the LogP, balancing the lipophilicity of the leucine and phenylalanine side chains.

Pyrazinamide – The "Prodrug" Mechanism

Therapeutic Area: Tuberculosis. Role of Pyrazine: Pyrazinamide is a prodrug that is converted to pyrazinoic acid by the bacterial enzyme pyrazinamidase (PncA).

-

Mechanism: The accumulation of pyrazinoic acid lowers the intracellular pH of M. tuberculosis, disrupting membrane transport. This mechanism is unique to the pyrazine scaffold; the pyridine analogue (nicotinamide) does not exhibit the same pH-dependent accumulation profile in this context.

Part 4: Future Outlook & Emerging Trends

The field is moving toward Photoredox Catalysis to replace the harsh silver/persulfate conditions of traditional Minisci reactions. Using blue light and photocatalysts (e.g., Ir(ppy)3), researchers can now append complex, sensitive alkyl groups (e.g., amino acid side chains) to the pyrazine core under mild conditions. This allows for "Late-Stage Functionalization" (LSF) of pyrazine-containing drugs to rapidly generate analogue libraries for patent busting or potency optimization.

References

-

Pyrazines in Drug Discovery . PharmaBlock Whitepaper. Retrieved from

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . Molecules, 2022.[2][3] Retrieved from

-

Transition metal-catalyzed functionalization of pyrazines . Organic & Biomolecular Chemistry, 2013. Retrieved from

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins . Journal of Medicinal Chemistry, 2020.[4] Retrieved from [4]

-

Discovery and Development of the Enantioselective Minisci Reaction . Accounts of Chemical Research, 2023. Retrieved from

Sources

Safety data sheet (SDS) for 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine

[1]

Document Control:

-

Classification: Research & Development (R&D) Use Only[1]

-

Compound Class: Halogenated Diazine / Saturated N-Heterocycle[1]

-

Primary Application: Kinase Inhibitor Scaffold (Hinge Binder), GPCR Ligand Synthesis[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

This compound is a bifunctional building block. To understand its safety profile, we must deconstruct it into its reactive pharmacophores: the electron-deficient bromopyrazine and the basic N-methylpiperidine .[1]

| Property | Data / Prediction | Technical Note |

| Chemical Name | 2-Bromo-6-(1-methylpiperidin-3-yl)pyrazine | |

| Molecular Formula | C₁₀H₁₄BrN₃ | |

| Molecular Weight | ~256.14 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Likely off-white to pale yellow based on pyrazine conjugation.[1] |

| Solubility | DMSO, Methanol, DCM | Low solubility in water at neutral pH; soluble in acidic media. |

| pKa (Predicted) | ~8.5 (Piperidine N) | The pyrazine nitrogens are weakly basic (pKa < 1). |

| CAS Number | Not broadly indexed | Note: Closely related analogs include CAS 1027512-68-0.[1][2] |

The "Read-Across" Safety Methodology

Since a specific toxicological monograph does not exist for this exact isomer, this guide employs Read-Across Toxicology . We derive hazards from the established profiles of 2-Bromopyrazine (skin sensitizer, irritant) and 1-Methylpiperidine (corrosive, flammable, toxic).[1]

Hazard Identification & Mechanistic Toxicity[1]

GHS Classification (Derived)

Signal Word: WARNING [1][3][4]

-

H302: Harmful if swallowed.

The "Why" Behind the Hazards

As a scientist, you must treat this compound not just as an irritant, but as a potential alkylating agent .

-

Electrophilic Reactivity (The Bromine): The bromine atom at the 2-position of the pyrazine ring is activated by the electron-withdrawing nitrogen atoms.[1] This makes the carbon susceptible to Nucleophilic Aromatic Substitution (

). -

Basicity (The Piperidine): The tertiary amine in the piperidine ring is basic.

Visualized Safety Workflows

Structure-Hazard Relationship Diagram

This diagram maps the chemical structure to specific safety protocols.[1]

Figure 1: Deconstruction of the molecule into reactive pharmacophores to justify PPE choices.

Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated heterocycles due to potential permeation.

-

Gloves: Nitrile (minimum 0.11 mm thickness). For prolonged handling or solution preparation, use Double Gloving (inner nitrile, outer neoprene).

-

Respiratory: If handling >500 mg outside a fume hood (not recommended), use a P95/P100 particulate respirator.

-

Eyes: Chemical safety goggles. Face shield required if working with large quantities (>5g) or energetic reagents.

Solubilization & Stability

The compound contains a basic nitrogen, making it sensitive to acidic impurities in solvents (which may cause salt precipitation) and potentially sensitive to oxidation over time.

-

Solvent Choice:

-

Preferred: DMSO (anhydrous), DMF, Dichloromethane.

-

Avoid: Acetone (potential for reaction with amine if trace acid present), Water (low solubility unless acidified).

-

-

Protocol:

-

Weigh in a fume hood to avoid inhalation of dust.

-

Dissolve in DMSO for biological assays. Store stock solutions at -20°C.

-

Caution: Do not store in halogenated solvents (DCM/Chloroform) for >24 hours, as the basic amine can react with the solvent over time (quaternization).

-

Reaction Safety (Synthesis Context)

When using this compound as an intermediate (e.g., Suzuki coupling at the Br-position):

-

Exotherm Risk: Low, but ensure inert atmosphere (

or -

Scavenging: Use acidic workups carefully; the product will partition into the aqueous phase at low pH.

Emergency Response & Disposal

Spill Decision Tree

Follow this logic for laboratory spills.

Figure 2: Decision logic for safe cleanup of spills, prioritizing dust containment for solids.

First Aid

-

Eye Contact: Flush immediately with water for 15 minutes.[6][7] The basicity of the piperidine requires thorough irrigation to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[3][7] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the transdermal absorption of the lipophilic bromopyrazine.

Disposal

-

Waste Stream: Halogenated Organic Waste.

-

Note: Do not mix with strong acids in the waste container to avoid exotherms.

References

-

PubChem. Compound Summary: 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine (Analogous Structural Data).[1] National Library of Medicine. [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier: Piperidine (General Hazards of Cyclic Amines). [Link]

Sources

- 1. 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | C15H18BrN7 | CID 46239014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1027512-68-0|2-Bromo-6-(3-methylpiperidin-1-yl)pyrazine|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Melting Point and Physical Characteristics of Bromopyrazine Derivatives

Introduction: The Significance of Bromopyrazines in Modern Chemistry

Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, represent a cornerstone of modern medicinal and materials chemistry.[1] Their derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to flavor and fragrance compounds.[1][2][3] The introduction of a bromine atom onto the pyrazine ring—creating bromopyrazine derivatives—dramatically enhances their utility as synthetic intermediates.[2][4] The high reactivity of the carbon-bromine bond makes these compounds versatile building blocks for constructing more complex molecules through various cross-coupling reactions.[2][5]

Understanding the fundamental physical properties of these derivatives, particularly their melting point, is of paramount importance for drug development professionals and researchers. The melting point is not merely a constant for identification; it is a critical indicator of purity, crystal lattice energy, and molecular packing.[6][7] For pharmaceutical solids, variations in crystalline form, known as polymorphism, can lead to different melting points, which in turn can significantly affect crucial properties like solubility, dissolution rate, and bioavailability.[8][9][10][11]

This technical guide provides an in-depth exploration of the factors governing the melting points of bromopyrazine derivatives, presents a compilation of their physical characteristics, and details rigorous experimental protocols for their accurate determination. The aim is to equip researchers with the foundational knowledge and practical methodologies required for the effective characterization and application of this vital class of compounds.

Theoretical Framework: Factors Governing the Melting Point of Halogenated N-Heterocycles

The transition of a substance from a solid to a liquid state is a thermodynamically defined event, dictated by both enthalpic and entropic factors.[12] The melting point (Tₘ) is the temperature at which the solid and liquid phases are in equilibrium. For crystalline organic solids like bromopyrazines, the melting point is primarily governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[7] To overcome these forces, energy must be supplied to the system. Several key factors are at play:

-

Intermolecular Forces: The energy required to disrupt the crystal lattice is directly proportional to the strength of the intermolecular interactions. These include:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.[7]

-

Dipole-Dipole Interactions: The polar nature of the C-Br bond and the electron-withdrawing nitrogen atoms in the pyrazine ring create a molecular dipole, leading to electrostatic attractions between molecules.

-

Hydrogen Bonding: While not present in simple bromopyrazines, the introduction of amino (-NH₂) or hydroxyl (-OH) substituents allows for strong hydrogen bonding, which significantly raises the melting point.[13]

-

Halogen Bonding: This is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (forming a "σ-hole") and interacts with a nucleophile.[14] The strength of halogen bonding generally increases with the polarizability of the halogen (I > Br > Cl > F), and its presence can substantially influence crystal packing and melting point.[12][14][15]

-

-

Molecular Symmetry and Packing Efficiency: The ability of molecules to pack tightly and efficiently into a crystal lattice has a profound effect on the melting point.[6][7] Highly symmetrical molecules often pack more effectively than asymmetrical ones, leading to a more stable crystal lattice that requires more energy to break apart, thus resulting in a higher melting point.[7]

-

Polymorphism: This is the ability of a solid material to exist in multiple crystalline forms.[8][16] Different polymorphs have distinct crystal lattice arrangements and, consequently, different melting points and stabilities.[9][11][16] The metastable form will typically have a lower melting point and will eventually convert to the more stable form.[8][16] This phenomenon is of critical importance in the pharmaceutical industry, as a change in polymorphic form can alter a drug's performance.[10]

The interplay of these factors determines the final melting point of a specific bromopyrazine derivative. For instance, the position of the bromine atom and other substituents can alter molecular symmetry and the potential for intermolecular interactions, leading to significant variations in melting points across a series of related compounds.

Logical Relationship Diagram

The following diagram illustrates the key molecular and crystal-level factors that collectively determine the melting point of a bromopyrazine derivative.

Caption: Factors influencing the melting point of bromopyrazines.

Physical Characteristics of Selected Bromopyrazine Derivatives

The physical properties of bromopyrazines are dictated by their specific molecular structure. Below is a summary of key characteristics for several common derivatives. It is important to note that melting points can be reported as a single value or a range, which often reflects the purity of the substance.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility Notes |

| 2-Bromopyrazine | 56423-63-3 | C₄H₃BrN₂ | 158.99 | Liquid at RT | Colorless to white liquid | Soluble in organic solvents.[4] |

| 2,5-Dibromopyrazine | 23229-26-7 | C₄H₂Br₂N₂ | 237.88 | 45 - 49 | White or light yellow solid powder | Soluble in DMSO, DMF; poor solubility in water.[5] Soluble in ethanol and acetone.[2] |

| 2-Bromo-3-methylpyrazine | 120984-76-1 | C₅H₅BrN₂ | 173.01 | Liquid at RT | Liquid or Solid/Semi-Solid | N/A |

| 2-Amino-5-bromo-3-methylpyrazine | 74290-67-8 | C₅H₆BrN₃ | 188.03 | 51 - 52 | White solid | N/A |

Note: Room Temperature (RT) physical state is based on the reported melting point. Some compounds like 2-Bromo-3-methylpyrazine are liquids with boiling points well above RT but may be sold as solids or semi-solids depending on purity and storage conditions.[17][18]

Experimental Determination of Melting Point

Accurate determination of the melting point is a fundamental technique for compound characterization and purity assessment. Two primary methods are employed in modern research laboratories: Capillary Melting Point and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This classic and widely used technique involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which it melts.[19]

Causality and Rationale:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and eliminate variations caused by solvent or coarse crystals.[20]

-

Packing: A consistent sample height (2-4 mm) is crucial for reproducibility.[20][21] Too much sample will result in a wider apparent melting range due to thermal gradients.

-

Heating Rate: The heating rate must be slow (typically 1-2 °C per minute) near the expected melting point.[19][20][22] A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and high melting point reading.

Step-by-Step Protocol:

-

Sample Preparation:

-

Capillary Loading:

-

Apparatus Setup:

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run with a fast ramp rate to establish a rough value.[19][20]

-

For the accurate measurement, begin heating. Once the temperature is within 15 °C of the rough melting point, reduce the heating rate to 1-2 °C per minute.[19]

-

Record the Onset Temperature: The temperature at which the first drop of liquid appears or the sample begins to collapse.[19][22]

-

Record the Clear Point Temperature: The temperature at which the last solid particle melts into a transparent liquid.[19][22]

-

-

Reporting:

-

The result is reported as the melting range (e.g., 46.5 - 48.0 °C).

-

For high accuracy, perform the measurement in triplicate and report the average range.[20]

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly precise melting point data.[24] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[24][25]

Causality and Rationale:

-

Principle: When a sample melts, it undergoes a phase transition that absorbs energy (an endothermic process).[26] DSC detects this absorption as a peak on the DSC curve. The onset of this peak is taken as the melting point.

-

Advantages: DSC offers higher precision than visual methods and can provide additional information about the sample, such as its heat of fusion, which relates to the degree of crystallinity. It is also invaluable for studying polymorphism, as different crystal forms will exhibit distinct melting endotherms.[11][24][25][27]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the bromopyrazine derivative into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Instrument Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified reference standard, such as indium.[27]

-

-

Apparatus Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Program the thermal method:

-

Equilibration: Set an initial temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Program a linear heating rate, typically 5-10 °C/min.

-

Final Temperature: Set a final temperature well above the expected melting point.

-

Atmosphere: Use an inert purge gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

-

Measurement & Analysis:

-

Initiate the thermal program. The instrument will record the differential heat flow as a function of temperature.

-

The melting event will appear as an endothermic peak on the thermogram.

-

Using the instrument's analysis software, determine the extrapolated onset temperature of the peak. This value is reported as the melting point. The peak temperature and integrated peak area (enthalpy of fusion) are also recorded.

-

Experimental Workflow Diagram (DSC)

This diagram outlines the logical flow for determining a melting point using Differential Scanning Calorimetry.

Caption: Workflow for Melting Point Determination by DSC.

Ensuring Data Integrity: Purity, Polymorphism, and Pitfalls

The trustworthiness of a melting point measurement is a self-validating system; the result itself speaks to the nature of the sample.

-

Impact of Impurities: Impurities disrupt the crystal lattice of a solid, which generally causes the melting point to be both depressed (lower) and broadened (occur over a wider range) compared to the pure substance. This principle is fundamental to using melting point as a criterion for purity. A sharp melting range (typically < 2 °C) is a strong indicator of a pure compound.[20] DSC is particularly sensitive for detecting impurities.[25]

-

Polymorphism and Thermal History: As discussed, different polymorphs have different melting points.[8] It is crucial to be aware that the sample's history (e.g., the solvent it was crystallized from, the rate of cooling) can influence which polymorphic form is present.[16] During a DSC scan, a metastable form may melt and then recrystallize into a more stable form, which then melts at a higher temperature.[27] Recognizing such complex thermal behavior is essential for correct interpretation.

-

Instrumental Calibration: Regular calibration of thermometers and DSC instruments against certified reference standards is non-negotiable for obtaining accurate and reliable data.[22]

Conclusion

The melting point and physical characteristics of bromopyrazine derivatives are not arbitrary data points but are deeply rooted in the fundamental principles of molecular structure, intermolecular forces, and crystal packing. A thorough understanding of these principles, combined with the application of rigorous experimental techniques like capillary melting point determination and Differential Scanning Calorimetry, is essential for any scientist working with these compounds. For professionals in drug development, this knowledge is critical, as the solid-state properties governed by these factors directly influence the ultimate safety, stability, and efficacy of a pharmaceutical product. By adhering to the protocols and considering the potential complexities outlined in this guide, researchers can ensure the generation of high-integrity data, paving the way for successful synthesis, characterization, and application of bromopyrazine derivatives.

References

- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.

- da Silva, C. C., et al. (n.d.).

- Guidechem. (2022, September 3). What is 2,5-Dibromopyrazine and how is it synthesized?

- National Center for Biotechnology Inform

- Lab Pro. 2,5-Dibromopyrazine, 1G - D4323-1G.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- CymitQuimica. CAS 23229-26-7: 2,5-Dibromopyrazine.

- Improved Pharma. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.

- ChemicalBook. (2025, July 24). 2-AMINO-5-BROMO-3-METHYLPYRAZINE | 74290-67-8.

- METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).

- Improved Pharma. (2024, February 8). Differential Scanning Calorimetry.

- PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs.

- Cole-Parmer. (2021, May 28).

- ChemBK. (2024, April 9). 2,5-Dibromopyrazine.

- MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones.

- Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points.

- Veeprho. (2025, November 6).

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Journal of Chemical and Pharmaceutical Research. (2024, May 30).

- Symbiosis Online Publishing. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs.

- BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31).

- A.KRÜSS Optronic. (n.d.).

- ChemicalBook. (2026, January 13). 2-Bromopyrazine | 56423-63-3.

- ChemScene LLC. (n.d.). 2-Bromo-3-methylpyrazine | 120984-76-1.

- PMC. (2018, November 13). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes.

- (2025, October 16). Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes.

- ACS Publications. (2024, February 15). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures.

- iChemical. (n.d.). 2-Bromo-3-methylpyrazine, CAS No. 120984-76-1.

- ECHEMI. (n.d.). 2-Bromopyrazine Formula.

- Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams.

- Wikipedia. (n.d.). 2-Bromopyridine.

- (n.d.). 2-Bromopyridine (CAS109-04-6).

- Journal of the American Chemical Society. (n.d.). Pyrazine Chemistry. IV.

- Solubility of Things. (n.d.). Pyrazine.

- Dr. Nerz. (n.d.). Forces and Factors Influencing Melting Points, Boiling Points and Other Physical Properties.

- Chem-Impex. (n.d.). 2-Bromopyrazine.

- Sigma-Aldrich. (n.d.). 2-Bromo-3-methylpyrazine | 120984-76-1.

- Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry.

- National Center for Biotechnology Information. 2-Bromo-3-methylpyrazine. PubChem.

- OUCI. (n.d.).

- National Center for Biotechnology Inform

- Benchchem. (n.d.). Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.

- PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.

- IRJMETS. (n.d.).

- ChemRxiv. (n.d.).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).

- Scilit. (2012, August 5).

Sources

- 1. irjmets.com [irjmets.com]

- 2. CAS 23229-26-7: 2,5-Dibromopyrazine | CymitQuimica [cymitquimica.com]

- 3. scilit.com [scilit.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 7. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. veeprho.com [veeprho.com]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 14. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 17. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

- 18. 2-Bromo-3-methylpyrazine | 120984-76-1 [sigmaaldrich.com]

- 19. jk-sci.com [jk-sci.com]

- 20. coleparmer.com [coleparmer.com]

- 21. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 22. thinksrs.com [thinksrs.com]

- 23. Melting point determination - A.KRÜSS Optronic [kruess.com]

- 24. resolvemass.ca [resolvemass.ca]

- 25. quercus.be [quercus.be]

- 26. improvedpharma.com [improvedpharma.com]

- 27. tainstruments.com [tainstruments.com]

The Pharmacological Landscape of 1-Methylpiperidin-3-yl Substituted Pyrazines: A Technical Guide to Scaffold Design and Application

Executive Summary

The intersection of heteroaromatic core design and aliphatic peripheral substitution is a cornerstone of modern rational drug design. Among these structural motifs, the 1-methylpiperidin-3-yl substituted pyrazine scaffold has emerged as a highly versatile and potent pharmacophore. This technical guide explores the structural rationale, therapeutic applications, and experimental methodologies associated with this specific chemical moiety, providing drug development professionals with a comprehensive blueprint for its application in targeted therapies.

Structural Rationale & Medicinal Chemistry

The pharmacological efficacy of this scaffold relies on the highly deliberate, synergistic relationship between the pyrazine core and the piperidine appendage.

-

The Pyrazine Core: Pyrazine is a rigid, electron-deficient diazine. In the context of kinase inhibitors, it serves as a premier hinge-binding motif. The nitrogen atoms act as potent hydrogen bond acceptors, interacting directly with the backbone amide protons of the kinase hinge region (e.g., Cys87 in CHK1 or Val851 in PI3K-δ).

-

The 1-Methylpiperidin-3-yl Motif: The attachment of this specific aliphatic ring is driven by three critical physicochemical causalities:

-

Basicity & Salt Bridge Formation: The tertiary amine possesses a pKa of approximately 9.0–9.5, ensuring it remains protonated at physiological pH. This protonation is critical for forming high-enthalpy salt bridges with acidic residues (Aspartate or Glutamate) located in the solvent-exposed channels of target proteins, drastically increasing binding affinity.

-

Metabolic Stability: The N-methylation of the piperidine ring prevents rapid phase II metabolism, such as N-glucuronidation, which frequently neutralizes secondary amines and shortens pharmacokinetic half-lives.

-